Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Overview
Description
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of this compound features an indole fused with a quinoxaline ring, which contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine typically involves the condensation of isatin with o-phenylenediamine, followed by alkylation with diethylamine . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions need to be carefully controlled to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinoxaline rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antibacterial agent.
Medicine: Investigated for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death . This intercalation is facilitated by the planar structure of the indoloquinoxaline ring system, which allows it to insert between DNA base pairs . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones
- 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives
Uniqueness
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is unique due to its specific diethylamine substitution, which enhances its solubility and bioavailability compared to other indoloquinoxaline derivatives . This makes it a promising candidate for further development in pharmaceutical and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-2-indolo[3,2-b]quinoxalin-6-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-3-23(4-2)13-14-24-18-12-8-5-9-15(18)19-20(24)22-17-11-7-6-10-16(17)21-19/h5-12H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWJYPHBDVQSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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